16-Deacetyl Fusidic Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

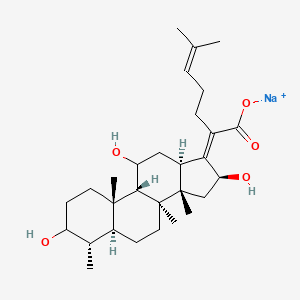

16-Deacetyl Fusidic Acid Sodium Salt (16-DFA-Na) is a semi-synthetic derivative of fusidic acid, a naturally occurring antibiotic found in the fungus Fusidium coccineum. It has been widely used in research laboratories for its anti-bacterial, anti-inflammatory, and anti-viral properties. 16-DFA-Na has been found to be effective in inhibiting the growth of a variety of bacterial and fungal species, including Staphylococcus aureus, Streptococcus pneumoniae, and Candida albicans. It has also been used in the treatment of various infections, including skin infections, urinary tract infections, and respiratory tract infections.

Aplicaciones Científicas De Investigación

Overview of Fusidic Acid and Its Derivatives

16-Deacetyl fusidic acid sodium salt, a derivative of fusidic acid, inherits the latter's antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Fusidic acid, originally derived from the fungus Fusidium coccineum, is a steroid antibiotic devoid of corticosteroid effects, celebrated for its hypoallergenic nature, low toxicity, and minimal bacterial resistance. Its broad application spectrum spans from treating skin infections to more severe conditions such as osteomyelitis, showcasing a commendable safety profile over decades of usage outside the United States (C. Kraus & Barry Burnstead, 2011).

Analytical Methods and Pharmaceutical Quality Control

The critical review by Mariane Machado Curbete and H. R. Salgado (2016) emphasizes fusidic acid's enduring significance in treating serious Gram-positive infections. It also highlights the importance of high-performance liquid chromatography (HPLC) in determining fusidic acid concentrations in biological samples and pharmaceutical formulations, an analytical method pivotal for ensuring drug quality and safety in the pharmaceutical industry (Mariane Machado Curbete & H. R. Salgado, 2016).

Mecanismo De Acción

Target of Action

It is known to be an impurity of fusidic acid , which primarily targets bacterial protein synthesis .

Mode of Action

Fusidic acid works by preventing the turnover of elongation factor G (EF-G) from the ribosome, thus inhibiting protein synthesis .

Biochemical Pathways

Fusidic acid, the parent compound, affects the protein synthesis pathway in bacteria .

Result of Action

16-Deacetyl Fusidic Acid Sodium Salt is known to have antibacterial and anti-inflammatory properties, and it is often used as an anti-infective drug in the medical field . It can be used to treat certain bacterial skin infections, such as eczema and skin abscesses .

Action Environment

It is known to be stable under neutral or acidic conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

16-Deacetyl Fusidic Acid Sodium Salt interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit bacterial protein synthesis

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to stop the growth of bacteria, particularly Staphylococcus aureus, a common cause of bone infections . It influences cell function by disrupting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial cells at the molecular level. It exerts its effects by inhibiting protein synthesis, which can lead to the death of the bacteria

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, it is applied topically to the affected area every 12 hours for 5 days

Metabolic Pathways

It is known to be involved in the inhibition of bacterial protein synthesis

Transport and Distribution

It is known to be effective against bacterial infections when applied topically , suggesting that it can penetrate skin cells

Subcellular Localization

Propiedades

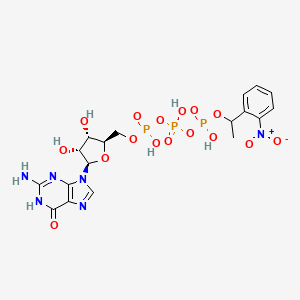

IUPAC Name |

sodium;(2Z)-6-methyl-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21?,22?,23-,25-,27-,28-,29-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYUBRGRWBRNNN-GFFQJFARSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1O)C)C(C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)